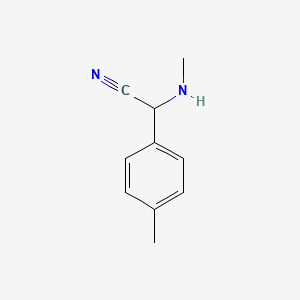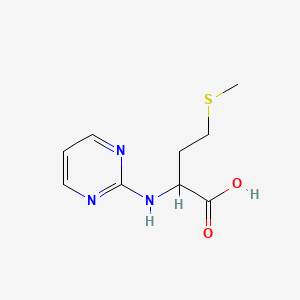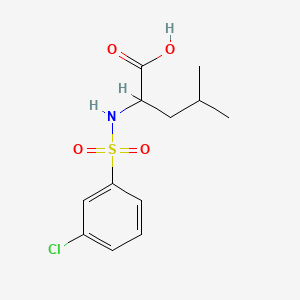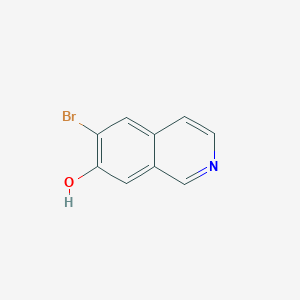![molecular formula C11H13N3O3S B1390975 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1177318-35-2](/img/structure/B1390975.png)
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
“5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C11H13N3O3S . It has a molecular weight of 267.3 .
Molecular Structure Analysis
The molecular structure of “5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine” consists of an oxadiazole ring attached to a phenyl ring that is substituted with an isopropylsulfonyl group .Physical And Chemical Properties Analysis
The compound “5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine” has a molecular weight of 267.30 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources.Scientific Research Applications
DNA Damage Response (DDR) Inhibitor
This compound has been found to be effective in inhibiting the DNA Damage Response (DDR), a DNA damage surveillance and repair mechanism . DDR can limit the effectiveness of radiotherapy and DNA-damaging chemotherapy, commonly used treatment modalities in cancer .
Ataxia Telangiectasia Mutated (ATM) and Rad3-Related (ATR) Kinase Inhibitor
The compound is also known as VX-970/M6620, the first ATR inhibitor to enter clinical studies . It is based on a 2-aminopyrazine core . ATM and ATR work together as apical proteins in the DDR to maintain genome stability and cell survival in the face of potentially lethal forms of DNA damage .
Anticancer Target
ATR represents a very attractive anticancer target . Compromised ATM signaling is a common characteristic of tumor cells, which places greater reliance on ATR to mediate the DDR . In such circumstances, ATR inhibition has been shown to enhance the toxicity of DNA damaging chemotherapy to many cancer cells in multiple preclinical studies .
Tolerance in Healthy Tissue
Healthy tissue with functional ATM can tolerate ATR inhibition . This makes the compound a potential candidate for targeted cancer therapies, as it could potentially minimize damage to healthy cells.
Optimization of Intra- and Intermolecular Polar Interactions
The compound has been rationally designed for the optimization of intra- and intermolecular polar interactions . This could have implications for its effectiveness and specificity as a kinase inhibitor.
Potential for Further Research and Development
Given its unique properties and applications, this compound presents a promising avenue for further research and development in the field of medicinal chemistry and oncology .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase . ATR kinase works together with another kinase, ataxia telangiectasia mutated (ATM), as apical proteins in the DNA damage response (DDR) to maintain genome stability and cell survival .
Mode of Action
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine acts as an inhibitor of the ATR kinase . In circumstances where ATM signaling is compromised, which is a common characteristic of tumor cells, there is greater reliance on ATR to mediate the DDR . The inhibition of ATR by this compound has been shown to enhance the toxicity of DNA damaging chemotherapy to many cancer cells .
Biochemical Pathways
The compound 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine affects the DNA damage response (DDR) pathway . The DDR is a DNA damage surveillance and repair mechanism that can limit the effectiveness of radiotherapy and DNA-damaging chemotherapy . By inhibiting ATR, this compound disrupts the DDR, leading to enhanced toxicity of DNA damaging chemotherapy in cancer cells .
Result of Action
The result of the action of 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is the enhanced toxicity of DNA damaging chemotherapy to many cancer cells . This is achieved through the inhibition of ATR, which disrupts the DDR and leads to decreased cell survival .
properties
IUPAC Name |
5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7(2)18(15,16)9-5-3-8(4-6-9)10-13-14-11(12)17-10/h3-7H,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVORVIZRWAOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)

![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)





![4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1390915.png)